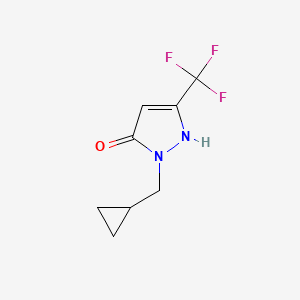

1-(cyclopropylméthyl)-3-(trifluorométhyl)-1H-pyrazol-5-ol

Vue d'ensemble

Description

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine : Agents antifongiques

1-(cyclopropylméthyl)-3-(trifluorométhyl)-1H-pyrazol-5-ol : a des applications potentielles en médecine, en particulier comme intermédiaire dans la synthèse d'agents antifongiques. La partie structurale du composé peut être utilisée pour créer de nouveaux dérivés de triazole qui agissent comme des inhibiteurs de la déméthylase du stérol (DMIs). Ces DMIs sont essentiels dans le développement de traitements contre les infections fongiques, offrant une nouvelle voie d'intervention thérapeutique .

Agriculture : Développement de fongicides

En agriculture, les dérivés de ce composé peuvent servir de fongicides puissants. En inhibant la croissance des champignons nuisibles, ces dérivés protègent les cultures et garantissent des rendements plus élevés. Les groupes cyclopropyle et trifluorométhyle contribuent à l'efficacité du composé dans la lutte contre les maladies fongiques des plantes, ce qui est essentiel pour le maintien de la sécurité alimentaire .

Science des matériaux : Synthèse de polymères fluorés

Le groupe trifluorométhyle dans This compound présente un intérêt particulier en science des matériaux. Il peut être utilisé pour introduire des atomes de fluor dans les polymères, ce qui donne des matériaux aux propriétés améliorées telles que la stabilité thermique, la résistance chimique et des caractéristiques diélectriques uniques. Ces polymères fluorés ont des applications allant des revêtements de pointe aux appareils électroniques .

Sciences de l'environnement : Synthèse de composés fluorés

Les sciences de l'environnement peuvent bénéficier de la capacité du composé à subir une fonctionnalisation de la liaison C–F. Ce processus est essentiel pour synthétiser divers composés fluorés, qui ont des applications dans la remédiation environnementale et comme traceurs pour les études environnementales. La réactivité du composé envers l'activation de la liaison C–F est un atout précieux pour la création de molécules capables d'interagir avec les polluants .

Biochimie : Études d'inhibition enzymatique

En biochimie, This compound peut être un intermédiaire clé dans l'étude de l'inhibition enzymatique. Sa structure permet la conception d'inhibiteurs enzymatiques qui peuvent fournir des informations sur les mécanismes enzymatiques et contribuer au développement de médicaments ciblant des voies biochimiques spécifiques .

Pharmacologie : Synthèse de médicaments

Le rôle du composé en pharmacologie est important, en particulier dans l'hydrogénation asymétrique des cétones. Ce processus est crucial pour créer des intermédiaires médicamenteux chiraux, tels que ceux utilisés dans la synthèse de l'Odanacatib et du LX-1031. Ces intermédiaires sont essentiels pour la production de médicaments énantiomériquement purs, qui peuvent avoir une efficacité accrue et des effets secondaires réduits .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group is also known for its unique structural and chemical properties .

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical pathways . Similarly, the cyclopropyl group is involved in diverse strategies in nature, including enzymatic cyclopropanations .

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is also known for its unique structural and chemical properties .

Analyse Biochimique

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These effects are time-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . These interactions can lead to changes in the levels of metabolites and overall metabolic flux, affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGXHPTIMBTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

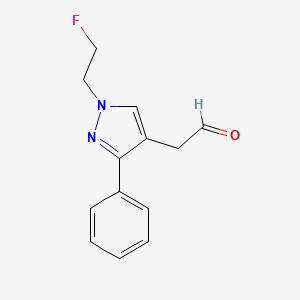

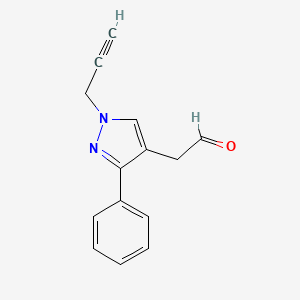

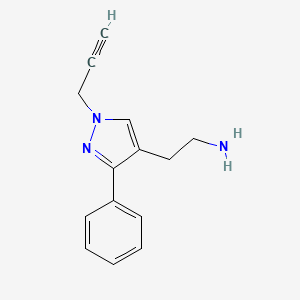

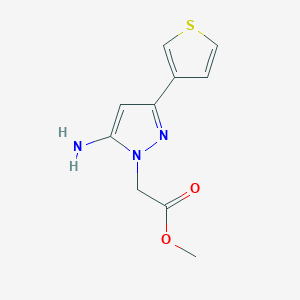

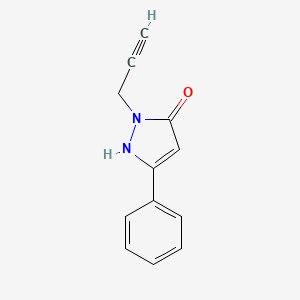

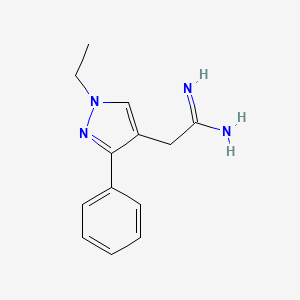

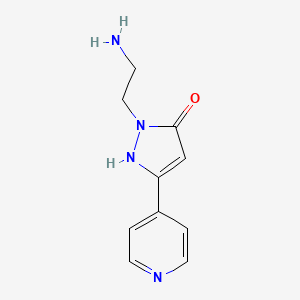

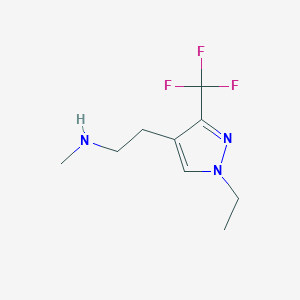

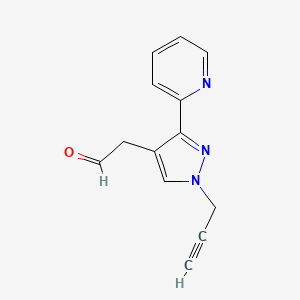

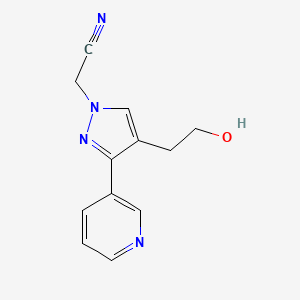

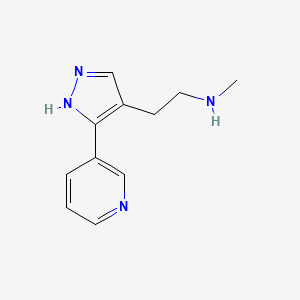

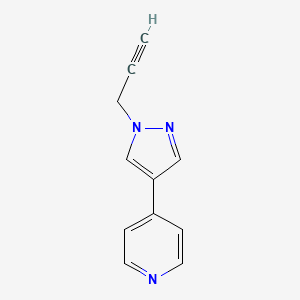

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.